

# Comprehensive Application Notes and Protocols: Sabizabulin for COVID-19 ARDS Treatment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Drug Background and Mechanism of Action

**Sabizabulin** (VERU-111) is an oral, first-in-class, new chemical entity that functions as a **microtubule disruptor** with dual **anti-inflammatory** and **host-mediated antiviral** properties. This novel small molecule (chemical formula: C<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>) represents a significant advancement in the therapeutic approach to viral-induced Acute Respiratory Distress Syndrome (ARDS), particularly in hospitalized patients with moderate to severe COVID-19 who are at high risk for ARDS and death [1] [2].

The compound's **unique mechanism** involves binding to the colchicine binding site on the  $\beta$ -tubulin subunit while also interacting with a novel site on the  $\alpha$ -tubulin subunit, causing cross-linking between  $\alpha$  and  $\beta$  tubulin subunits. This action results in **low nanomolar inhibition** of microtubule formation and induction of microtubule depolymerization [3] [1]. Unlike taxanes that stabilize microtubules, **sabizabulin** targets the colchicine-binding site to inhibit microtubule polymerization and induce depolymerization [3]. This unique mechanism causes **microtubule fragmentation** and disruption of the cytoskeleton, which differs significantly from what has been observed with other microtubule-targeting agents [3].

The therapeutic effects in COVID-19 ARDS are mediated through multiple pathways:

- **Antiviral activity:** By disrupting microtubule function, **sabizabulin** impedes intracellular trafficking of SARS-CoV-2 viral particles, thereby reducing viral replication and spread [1] [2]
- **Anti-inflammatory effects:** The drug inhibits the release of pro-inflammatory cytokines and disrupts the activities of inflammatory cells, potentially mitigating the cytokine storm characteristic of severe COVID-19 [4] [1]
- **Endothelial protection:** By maintaining endothelial barrier function, **sabizabulin** may reduce vascular leakage and pulmonary edema associated with ARDS [4]

Table 1: Key Characteristics of **Sabizabulin**

| Property            | Description                                                           |
|---------------------|-----------------------------------------------------------------------|
| Chemical Class      | 2-aryl-4-benzoyl imidazole derivative                                 |
| Molecular Weight    | 377.400 g·mol <sup>-1</sup>                                           |
| Mechanism           | Dual $\alpha/\beta$ tubulin binding leading to microtubule disruption |
| Administration      | Oral                                                                  |
| Primary Indications | COVID-19 ARDS, metastatic castration-resistant prostate cancer        |
| Development Status  | Phase 3 completed for COVID-19, Fast Track designation                |

## Clinical Evidence and Efficacy Data

### Phase 3 Clinical Trial Results

The **efficacy profile** of **sabizabulin** in COVID-19 ARDS was established through a randomized, multicenter, placebo-controlled Phase 3 clinical trial involving hospitalized patients with moderate to severe COVID-19 at high risk for ARDS and death. The trial demonstrated compelling mortality reductions, leading to its early termination by an independent Data Monitoring Committee due to **overwhelming efficacy** [5].

The study enrolled 204 patients randomly assigned (2:1) to receive either **9 mg of oral sabizabulin** or placebo daily for up to 21 days, in addition to standard of care. Baseline characteristics were similar between treatment groups. The primary endpoint was **all-cause mortality** up to day 60 [5].

Table 2: Phase 3 Clinical Trial Efficacy Outcomes for **Sabizabulin** in COVID-19 ARDS

| Efficacy Parameter           | Sabizabulin (n=134)    | Placebo (n=70) | Relative Reduction     | Statistical Significance             |
|------------------------------|------------------------|----------------|------------------------|--------------------------------------|
| All-cause Mortality          | 20.2% (19/94)          | 45.1% (23/51)  | 55.2%                  | P=0.0042                             |
| Absolute Mortality Reduction | 24.9 percentage points | -              | -                      | Odds Ratio: 3.23 (95% CI: 1.45-7.22) |
| ICU Days                     | -                      | -              | 43% relative reduction | P=0.0013                             |
| Mechanical Ventilation Days  | -                      | -              | 49% relative reduction | P=0.0013                             |
| Hospital Days                | -                      | -              | 26% relative reduction | P=0.0277                             |

## Biomarker Evidence and Predictive Capacity

In COVID-19 ARDS, several **inflammatory biomarkers** have demonstrated predictive capacity for mortality risk assessment. A retrospective cohort study of 122 patients with COVID-19 ARDS treated with high-dose corticosteroids revealed that specific biomarker thresholds could predict all-cause hospital mortality with moderate accuracy [6].

Table 3: Inflammatory Biomarkers and Their Predictive Capacity for Mortality in COVID-19 ARDS

| Biomarker       | Predictive Threshold       | Timing   | Sensitivity | Specificity |
|-----------------|----------------------------|----------|-------------|-------------|
| Ferritin        | >1281 µg/L                 | Baseline | 62%         | 64%         |
| Leukocyte Count | >13.7 × 10 <sup>9</sup> /L | Baseline | 42%         | 79%         |

| Biomarker                            | Predictive Threshold | Timing   | Sensitivity | Specificity |
|--------------------------------------|----------------------|----------|-------------|-------------|
| Neutrophil-to-Lymphocyte Ratio (NLR) | >12.1                | Baseline | 61%         | 77%         |
| C-reactive Protein (CRP)             | >50 mg/L             | Day 6    | 50%         | 75%         |
| Interleukin-6 (IL-6)                 | >67 mg/L             | Day 7    | 56%         | 79%         |
| Lactate Dehydrogenase (LDH)          | >396 U/L             | Day 6    | 38%         | 83%         |

The **neutrophil-to-lymphocyte ratio** demonstrated the most consistent association with mortality over time, remaining significant for all days except day 1 after commencing treatment (sensitivity 36-68%, specificity 72-92%) [6]. Additional biomarkers including D-dimer, procalcitonin, and ferritin have also shown prognostic value in monitoring COVID-19 ARDS progression and treatment response [7].

## Experimental Protocols and Methodologies

### Clinical Trial Protocol for Sabizabulin in COVID-19 ARDS

**Study Design:** Randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.

#### Patient Population:

- Hospitalized adult patients ( $\geq 18$  years) with moderate to severe COVID-19
- High risk for ARDS and death as determined by clinical criteria
- Positive SARS-CoV-2 PCR test or high clinical suspicion
- Requiring supplemental oxygen or mechanical ventilation

#### Exclusion Criteria:

- Pregnancy or breastfeeding
- Alanine aminotransferase/aspartate aminotransferase  $> 3 \times$  upper limit of normal (ULN) with concomitant total bilirubin  $> 2 \times$  ULN
- Expected transfer to another non-study hospital within 72 hours

- Participation in other investigational drug trials

#### Treatment Protocol:

- **Randomization:** 2:1 ratio (**sabizabulin**:placebo)
- **Intervention:** **Sabizabulin** 9 mg oral daily or matching placebo
- **Treatment Duration:** Up to 21 days or until hospital discharge, whichever occurs first
- **Concomitant Medications:** Standard of care according to institutional protocols

#### Endpoint Assessment:

- **Primary Endpoint:** All-cause mortality through Day 60
- **Secondary Endpoints:**
  - Days in intensive care unit (ICU)
  - Days on mechanical ventilation
  - Days in hospital
  - Incidence of respiratory failure
  - Time to clinical improvement

#### Statistical Considerations:

- Sample size calculation based on assumed mortality rate of 45% in placebo group
- Interim analysis planned after 150 patients reached Day 60 endpoint
- Stratified log-rank test for mortality comparison
- Two-sided significance level of  $P < 0.05$  considered statistically significant

## Biomarker Assessment Protocol

#### Sample Collection:

- Blood samples collected at baseline (prior to first dose) and daily until Day 7 or discharge
- Timing: Samples drawn closest to 8 AM each day
- Processing: Centrifugation at 3000 Rcf for 5 minutes at room temperature
- Storage: Serum aliquots stored at  $-80^{\circ}\text{C}$  until analysis

#### Analytical Methods:

- **CRP and D-dimer:** Turbidimetric method (C502 Cobas assay)
- **Ferritin, PCT, and IL-6:** Electro-Chemi Luminescent Immuno Assay (ECLIA) tests (E801 Cobas assay)

- **Leukocyte counts:** Sysmex automated cell counters with May-Grünwald/Giemsa staining confirmation
- **LDH:** Enzymatic analysis

#### Quality Control:

- All assays performed according to manufacturer specifications
- Internal quality control samples run with each batch
- Participation in external quality assurance programs

## Preclinical Study Protocol for Influenza-Induced ARDS Model

#### Animal Model:

- Species: Mice
- Induction: H1N1 influenza virus administered via intranasal route
- Controls: Saline (negative control), dexamethasone (anti-inflammatory control), oseltamivir (direct antiviral control)

#### Treatment Groups:

- Group 1: **Sabizabulin** (various doses)
- Group 2: Dexamethasone (1 mg/kg)
- Group 3: Oseltamivir (standard dose)
- Group 4: Saline control
- Group 5: Untreated H1N1 infection

#### Assessment Parameters:

- Clinical signs and body weight daily
- Lung function measurements (Penh) longitudinally
- Bronchioalveolar lavage (BAL) for inflammatory cell counts and cytokine levels
- Histopathologic examination of lung tissue
- Cytokine analysis: IL-6, TNF- $\alpha$ , IFN- $\gamma$ , CXCL-10, KC

#### Statistical Analysis:

- Comparison between groups using ANOVA with post-hoc tests
- P-value <0.05 considered statistically significant
- False discovery rate control using Benjamini-Hochberg method for multiple comparisons

## Regulatory Status and Future Directions

### Current Regulatory Status

**Sabizabulin** has received **Fast Track designation** from the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19 [4]. Following the positive Phase 3 clinical trial results, Veru Inc. has been in discussions with the FDA regarding regulatory submission pathways. In September 2023, the company reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include **all hospitalized adult patients** with any type of viral-induced ARDS, including those caused by influenza, RSV, and SARS-CoV-2 [8].

This expanded indication represents a significant opportunity to address the **unmet medical need** across viral ARDS, with the FDA acknowledging that ARDS is a well-defined disease with high mortality rates (27-45%) [8]. The agreed-upon Phase 3 study may serve as a single registration trial for New Drug Application (NDA) submission, potentially accelerating the approval timeline.

### Future Clinical Development

The future development of **sabizabulin** encompasses several strategic directions:

- **Broader Viral ARDS Indication:** The planned Phase 3 trial will enroll 408 patients with viral ARDS from various pathogens, with all-cause mortality at Day 60 as the primary endpoint [8]
- **Influenza-Specific Studies:** Based on compelling preclinical data in influenza models, a Phase 3 clinical trial in hospitalized influenza patients at high risk for ARDS is planned [4]
- **Oncology Applications:** Continued development in metastatic castration-resistant prostate cancer and other malignancies [3] [2]
- **Additional Viral Indications:** Pre-IND discussions with FDA regarding development for smallpox virus using the Animal Rule pathway [8]

## Visual Representations

### Mechanism of Action Pathway



[Click to download full resolution via product page](#)

*Diagram 1: **Sabizabulin**'s dual mechanism of action in COVID-19 ARDS, showing both antiviral and anti-inflammatory pathways leading to clinical benefit*

## Clinical Development Pathway



[Click to download full resolution via product page](#)

*Diagram 2: Clinical development pathway for **sabizabulin** showing expansion from COVID-19 to broader viral ARDS indication*

## Conclusion

**Sabizabulin** represents a promising therapeutic approach for COVID-19 ARDS and potentially other forms of viral-induced ARDS. Its **dual mechanism** of action—combining direct antiviral effects with broad anti-inflammatory properties—addresses key pathological processes in severe COVID-19. The compelling **mortality reduction** demonstrated in the Phase 3 clinical trial, coupled with a favorable safety profile, positions **sabizabulin** as a potential significant advancement in the management of critically ill COVID-19 patients.

The ongoing development program, now expanded to include all forms of viral ARDS, may provide an important treatment option for a range of serious respiratory infections beyond COVID-19. Further research should focus on **biomarker identification** to optimize patient selection and continued exploration of **sabizabulin**'s potential in other clinical contexts where microtubule disruption may provide therapeutic benefit.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Sabizabulin [en.wikipedia.org]
2. What is Sabizabulin used for? [synapse.patsnap.com]
3. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
4. Press Releases [ir.verupharma.com]
5. Oral Sabizabulin for High-Risk, Hospitalized Adults with ... [pubmed.ncbi.nlm.nih.gov]
6. Inflammatory Biomarkers Demonstrate Predictive Capacity ... [pmc.ncbi.nlm.nih.gov]
7. Laboratory Biomarkers for Diagnosis and Prognosis in ... [frontiersin.org]
8. Veru Reaches Agreement with FDA on New Phase 3 ... [ir.verupharma.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Sabizabulin for COVID-19 ARDS Treatment]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-covid-19-ards-clinical-study>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)